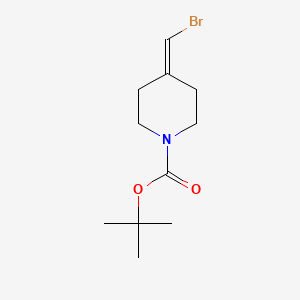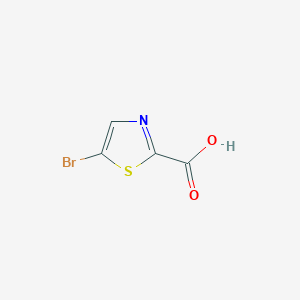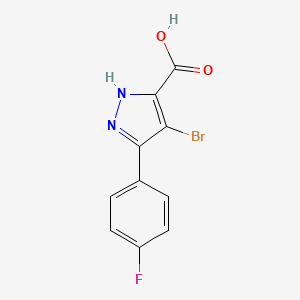
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4-Bromo-3-Fluorophenyl-Pyrazole-5-Carboxylic Acid, or 4-BFPCA) is a chemical compound that has several applications in the field of scientific research. It is a heterocyclic compound with a pyrazole ring and a carboxylic acid group. It is used in a variety of laboratory experiments, including organic synthesis, drug discovery, and biochemical studies. This compound has been studied extensively over the past few years and has been found to have several useful properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications of Pyrazole Derivatives
Pyrazole carboxylic acid derivatives, which share a structural motif with the query compound, are significant in heterocyclic chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives highlights their importance in the development of biologically active compounds. The versatility in synthetic approaches allows for the exploration of various biological applications, indicating the potential utility of related compounds in medicinal chemistry (Cetin, 2020).
Anticancer Potential of Knoevenagel Condensation Products
Knoevenagel condensation, a method that can potentially be used in the synthesis of related compounds, has been applied to generate molecules with significant anticancer activity. This synthetic route, which involves the formation of α, β‐unsaturated ketones or carboxylic acids, has been utilized to create a variety of compounds targeting different cancer targets. The review highlights the prolific utility of this reaction in drug discovery, suggesting the possibility of generating anticancer agents from pyrazole-based scaffolds (Tokala et al., 2022).
Environmental Considerations of Fluorinated Compounds
Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, which are structurally related to the query compound, underscores the environmental impact of these substances. The transition to safer alternatives is explored, considering the persistence and potential toxicity of fluorinated compounds. This review suggests a need for further research and cooperation among stakeholders to assess the safety and environmental risks of these chemicals (Wang et al., 2013).
Propiedades
IUPAC Name |
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O2/c11-7-8(13-14-9(7)10(15)16)5-1-3-6(12)4-2-5/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEIPVPPIIBRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701192964 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1350443-31-0 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350443-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701192964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




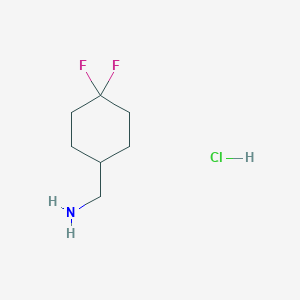

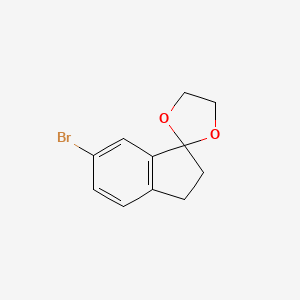

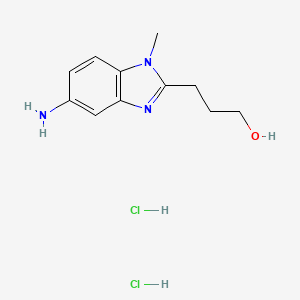
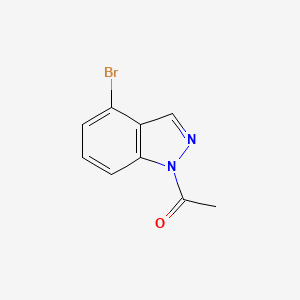
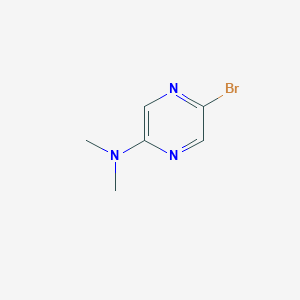
![4-(3-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1439359.png)

![(2-{[3-(2-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439361.png)
